N-benzyl-N-ethylmorpholine-4-carboxamide
Description
Contextualization within Morpholine (B109124) Chemistry and Drug Discovery
The oxygen atom in the morpholine ring is a hydrogen bond acceptor, while the nitrogen atom can act as a base, allowing for the formation of salts with improved solubility and handling properties. wikipedia.org Furthermore, the chair conformation of the morpholine ring provides a rigid scaffold that can be strategically utilized to orient other functional groups for optimal interaction with biological targets. nih.gov The electron-withdrawing effect of the oxygen atom reduces the basicity of the nitrogen compared to similar cyclic amines like piperidine (B6355638), which can be advantageous in modulating a molecule's properties. wikipedia.org
Examples of successful drugs incorporating the morpholine scaffold include the antibiotic Linezolid, the anticancer agent Gefitinib, and the analgesic Dextromoramide. wikipedia.org These examples underscore the versatility of the morpholine ring in targeting a wide array of biological systems, from bacterial ribosomes to protein kinases. nih.govnih.gov Therefore, the inclusion of a morpholine ring in N-benzyl-N-ethylmorpholine-4-carboxamide immediately suggests its potential for favorable drug-like properties.
Significance of Carboxamide Scaffolds in Bioactive Molecules
The carboxamide group (-CO-NRR') is another cornerstone of medicinal chemistry, found in a vast number of pharmaceuticals across various therapeutic areas. numberanalytics.com Its importance lies in its chemical stability and its ability to participate in hydrogen bonding, a fundamental interaction in molecular recognition at biological targets. stereoelectronics.org The carbonyl oxygen of the amide can act as a hydrogen bond acceptor, while the N-H group (in primary and secondary amides) can serve as a hydrogen bond donor. stereoelectronics.org This dual capacity for hydrogen bonding allows carboxamides to form strong and specific interactions with the amino acid residues of proteins and enzymes. numberanalytics.com
The planarity of the amide bond, due to resonance, restricts the conformation of the molecule, which can be beneficial for locking it into a bioactive shape. stereoelectronics.org The presence of a carboxamide linkage can significantly influence a drug's absorption, distribution, metabolism, and excretion (ADME) properties. numberanalytics.com Carboxamide derivatives have been successfully developed as anticancer, antiviral, and anti-inflammatory agents. nih.govmdpi.com For instance, many succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicides are based on a carboxamide structure. mdpi.com The this compound molecule features a tertiary carboxamide, which lacks an N-H donor but retains the crucial carbonyl oxygen for hydrogen bonding.
Overview of Research Paradigms Applied to this compound
Given the absence of specific studies on this compound, a hypothetical research paradigm for its investigation would follow a standard drug discovery and development pipeline. This would commence with its chemical synthesis, likely through the reaction of a suitable morpholine precursor with a benzyl- and ethyl-substituted carbamoyl (B1232498) chloride or a related activated carbonyl species.
Once synthesized and purified, the compound would undergo a battery of in vitro screening assays to identify any potential biological activity. These high-throughput screens could assess its ability to inhibit specific enzymes, block receptors, or modulate other cellular processes. Based on the structural similarities to known drugs containing morpholine and carboxamide moieties, initial screens might focus on targets in oncology, infectious diseases, or the central nervous system. nih.govacs.org
Should promising activity be identified, the next phase would involve establishing a structure-activity relationship (SAR). This would entail the synthesis of a library of analogues of this compound, with systematic modifications to the benzyl (B1604629), ethyl, and morpholine groups. These analogues would then be tested to determine which structural features are essential for the observed biological activity. Computational methods, such as molecular docking, could be employed to predict how these molecules interact with their biological target and to guide the design of more potent and selective compounds.
Current Gaps and Emerging Avenues in the Scientific Investigation of this compound
The most significant gap in the scientific investigation of this compound is the lack of any published research into its synthesis and biological properties. This presents a clear opportunity for foundational research to characterize this novel chemical entity.
Emerging avenues for its investigation are broad and can be guided by the known activities of its constituent scaffolds. For instance, the presence of the morpholine ring, which is found in several central nervous system (CNS) active drugs, suggests that this compound could be investigated for its potential to modulate neurological targets. nih.gov The combination of the morpholine and carboxamide motifs could also be explored for anticancer activity, as both are features of various oncology drugs. nih.govacs.org
Future research could focus on:
Synthesis and Characterization: Developing and optimizing a synthetic route to this compound and its analogues, followed by full spectroscopic and physicochemical characterization.
Broad Biological Screening: Subjecting the compound to a wide range of biological assays to uncover any potential therapeutic applications.
Target Identification: In the event of confirmed biological activity, identifying the specific molecular target(s) through which the compound exerts its effects.
Pharmacokinetic Profiling: Evaluating the compound's ADME properties to assess its potential as a drug candidate.
The exploration of this compound offers a promising avenue for the discovery of new bioactive molecules, building upon the well-established principles of morpholine and carboxamide chemistry in drug design.
Data Tables
Table 1: Properties of Key Functional Moieties
| Moiety | Key Properties in Drug Design | Example Drugs |
|---|---|---|
| Morpholine | Improves solubility, metabolic stability, and pharmacokinetic profile. Acts as a rigid scaffold. nih.govresearchgate.net | Linezolid, Gefitinib wikipedia.org |
| Carboxamide | Chemically stable, participates in hydrogen bonding, restricts conformation. numberanalytics.comstereoelectronics.org | Sunitinib, Boscalid nih.govmdpi.com |
Table 2: Hypothetical Research Paradigm for this compound
| Research Phase | Methodologies | Objective |
|---|---|---|
| Synthesis & Characterization | Organic synthesis, NMR, Mass Spectrometry, X-ray crystallography | To produce and confirm the structure of the pure compound. |
| In Vitro Screening | High-throughput screening (HTS) against various biological targets (e.g., kinases, GPCRs) | To identify any potential biological activity. |
| Structure-Activity Relationship (SAR) | Synthesis of analogues, biological testing, computational modeling | To understand the relationship between chemical structure and biological activity and to optimize potency and selectivity. nih.gov |
| In Vivo Studies | Animal models of disease | To evaluate the efficacy and safety of the compound in a living organism. |
| Pharmacokinetic Profiling | ADME studies | To assess the drug-like properties of the compound. numberanalytics.com |
Structure
3D Structure
Properties
Molecular Formula |
C14H20N2O2 |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
N-benzyl-N-ethylmorpholine-4-carboxamide |
InChI |
InChI=1S/C14H20N2O2/c1-2-15(12-13-6-4-3-5-7-13)14(17)16-8-10-18-11-9-16/h3-7H,2,8-12H2,1H3 |
InChI Key |
UQJASDYKBRMKEI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)N2CCOCC2 |
Origin of Product |
United States |
Synthetic Methodologies for N Benzyl N Ethylmorpholine 4 Carboxamide
Strategic Approaches to Morpholine-4-carboxamide (B177924) Core Synthesis
The synthesis of the central morpholine-4-carboxamide scaffold is a two-part process involving the initial formation of the morpholine (B109124) ring followed by the creation of the external carboxamide linkage at the N-4 position.
Establishment of the Morpholine Ring System
The morpholine heterocycle is a common motif in pharmaceuticals, and its synthesis has been extensively studied. Common strategies begin with acyclic precursors that possess the necessary oxygen and nitrogen functionalities.
One of the principal methods for constructing the morpholine ring is the cyclization of β-amino alcohols. This can be achieved through various means, including dehydration reactions. For instance, the cyclization of diethanolamine using a dehydrating agent like sulfuric acid is a classic approach. Another prevalent strategy involves the reaction of 1,2-amino alcohols with reagents that provide a two-carbon unit, effectively closing the ring. A modern, high-yield protocol uses ethylene sulfate in the presence of a base like potassium tert-butoxide to convert 1,2-amino alcohols into morpholines. google.comchemrxiv.org This method is noted for its redox-neutral conditions and the use of inexpensive reagents. google.comchemrxiv.org
Other notable methods for establishing the morpholine ring system include:
Intramolecular Hydroalkoxylation: Boron trifluoride etherate can mediate the intramolecular cyclization of nitrogen-tethered alkenes to form 1,4-oxazines (morpholines) in good yields. organic-chemistry.org
Palladium-Catalyzed Cyclization: Wacker-type aerobic oxidative cyclization of alkenes containing a tethered amine and alcohol can be achieved using a base-free palladium catalyst system. organic-chemistry.org
Reductive Amination: The synthesis of N-substituted morpholine derivatives can be accomplished starting from ribonucleosides. This involves the oxidation of the sugar to a dialdehyde, followed by reductive amination with a primary amine to form the morpholine ring. nih.gov
The choice of method often depends on the desired substitution pattern on the morpholine ring and the availability of starting materials.
Formation of the Carboxamide Linkage
Once the morpholine ring is formed, the next critical step is the installation of the carboxamide group at the ring's nitrogen atom. A highly effective and common strategy for this transformation involves the use of a phosgene equivalent to create a reactive intermediate, morpholine-4-carbonyl chloride. smolecule.comchemicalbook.com
This key intermediate is typically synthesized by reacting morpholine or its hydrochloride salt with phosgene, diphosgene, or triphosgene in an inert solvent. chemicalbook.comgoogle.com For example, reacting morpholine hydrochloride with phosgene in toluene at elevated temperatures produces morpholine-4-carbonyl chloride in high yield. google.com This acyl chloride is a versatile electrophile that readily reacts with nucleophiles.
With morpholine-4-carbonyl chloride in hand, the carboxamide linkage is formed by its reaction with a suitable amine. To synthesize the title compound, this would involve the reaction with N-ethylbenzylamine. This nucleophilic acyl substitution reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or N-methylmorpholine, to scavenge the HCl byproduct. acs.org
Alternative methods for forming the carboxamide bond include:
Direct reaction with a carbamic chloride: Morpholine can be reacted directly with a pre-formed carbamic chloride, such as (4-chlorophenyl)carbamic chloride, in refluxing ethanol to yield the corresponding morpholine-4-carboxamide. nih.gov
Amide coupling reagents: A carboxylic acid can be coupled with an amine using standard coupling agents. acs.org While less direct for this specific synthesis, one could hypothetically form a morpholine-4-carboxylic acid and couple it with N-ethylbenzylamine using reagents like 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (HOBt). acs.org
The route via morpholine-4-carbonyl chloride is generally preferred for its efficiency and the high reactivity of the acyl chloride intermediate.
Introduction and Functionalization of N-benzyl and N-ethyl Moieties
The introduction of the specific benzyl (B1604629) and ethyl substituents on the carboxamide nitrogen is integral to the synthesis of the target molecule. The timing and method of their introduction are key strategic considerations.
N-Alkylation and Acylation Techniques
The most convergent and efficient strategy to install the N-benzyl and N-ethyl groups is to utilize a pre-functionalized nucleophile in the carboxamide bond-forming step. As outlined in section 2.1.2, the reaction of morpholine-4-carbonyl chloride with N-ethylbenzylamine directly yields N-benzyl-N-ethylmorpholine-4-carboxamide. This approach consolidates the introduction of both alkyl groups into a single, high-yielding acylation step.
An alternative, though more complex and less common, approach would be the sequential alkylation of a primary morpholine-4-carboxamide. This would involve:
Formation of morpholine-4-carboxamide, for example, from morpholine-4-carbonyl chloride and ammonia.
Sequential N-alkylation, first with an ethylating agent (e.g., ethyl iodide) and then a benzylating agent (e.g., benzyl bromide), or vice versa, in the presence of a suitable base.
This stepwise alkylation is less ideal due to potential side reactions and the need for multiple synthetic operations. In contrast, the N-alkylation of the morpholine ring nitrogen itself is a well-established process used to create compounds like N-methylmorpholine or N-ethylmorpholine. researchgate.net This is typically achieved by reacting morpholine with alcohols over a catalyst at elevated temperature and pressure or with alkyl halides. researchgate.net The table below summarizes typical conditions for the N-alkylation of morpholine with various alcohols.
| Alcohol | Catalyst | Temperature (°C) | Pressure (MPa) | Morpholine Conversion (%) | N-Alkylmorpholine Selectivity (%) |
|---|---|---|---|---|---|
| Methanol | CuO–NiO/γ–Al2O3 | 220 | 0.9 | 95.3 | 93.8 |
| Ethanol | CuO–NiO/γ–Al2O3 | 220 | 0.9 | 81.2 | 89.6 |
| Propan-1-ol | CuO–NiO/γ–Al2O3 | 220 | 0.9 | 70.5 | 83.2 |
| Butan-1-ol | CuO–NiO/γ–Al2O3 | 220 | 0.9 | 65.3 | 79.4 |
Data derived from studies on the gas-solid phase N-alkylation of morpholine. smolecule.comnih.gov
Regioselective Considerations in N-Substitution
Regioselectivity is a critical factor in the synthesis of this compound. The synthetic strategy must ensure that functionalization occurs exclusively on the exocyclic carboxamide nitrogen without affecting the morpholine ring's nitrogen or oxygen atoms.
The preferred synthetic route—acylation of N-ethylbenzylamine with morpholine-4-carbonyl chloride—elegantly solves the issue of regioselectivity. In this pathway, the positions of all atoms are unambiguously defined before the final bond is formed. The reaction is a nucleophilic attack by the secondary amine (N-ethylbenzylamine) on the electrophilic carbonyl carbon of the morpholine-4-carbonyl chloride. There is no possibility of reaction at other sites.
Considering a less direct route, such as the alkylation of a pre-formed N-benzylmorpholine-4-carboxamide with an ethylating agent, would present significant regioselectivity challenges. The molecule would contain two potentially nucleophilic nitrogen atoms: the amide nitrogen and the tertiary amine nitrogen of the morpholine ring. While the amide nitrogen is generally less nucleophilic, its deprotonation would create a potent nucleophile. A study on the N-ethylation of a different N-benzyl-carboxamide system found that the reaction occurs regioselectively at the more acidic N-H site. nih.gov This highlights the complexities that are avoided by the more direct acylation strategy.
Furthermore, studies on the synthesis of morpholines from 1,2-amino alcohols using ethylene sulfate have highlighted the challenge of achieving selective monoalkylation of the amine precursor to prevent the formation of undesired bis-alkylation products. chemrxiv.org These considerations underscore the strategic importance of choosing a synthetic pathway that inherently controls the precise placement of functional groups.
Stereochemical Control in this compound Synthesis
The parent compound this compound is achiral and therefore does not require stereochemical control in its synthesis. However, if substituents are introduced onto the morpholine ring at positions C-2, C-3, C-5, or C-6, chiral centers are created, and the control of stereochemistry becomes paramount.
Significant progress has been made in the stereoselective synthesis of substituted morpholine derivatives, which could be applied to produce chiral analogs of the title compound. These methods often rely on chiral starting materials or stereoselective cyclization reactions.
Key strategies for stereochemical control include:
Reductive Etherification: A general strategy for the stereoselective synthesis of cis-2,5- and cis-2,6-disubstituted morpholines utilizes an intramolecular reductive etherification of keto alcohol precursors. acs.org This method has been shown to produce the cis diastereomer with high selectivity (≥19:1 dr). acs.org
Palladium-Catalyzed Carboamination: Starting from enantiomerically pure amino alcohols, a concise asymmetric synthesis of cis-3,5-disubstituted morpholines can be achieved. nih.gov The key step is a palladium-catalyzed carboamination reaction that generates the morpholine products as single stereoisomers. nih.gov
Solid-Phase Synthesis: Chiral morpholine-3-carboxylic acid derivatives can be synthesized stereoselectively using a solid-phase approach. nih.gov This method starts with immobilized chiral amino acids, such as serine or threonine, and builds the morpholine ring upon them. The inclusion of a reducing agent like triethylsilane during cleavage from the resin leads to the formation of the saturated morpholine ring with a specific configuration at the newly formed stereocenter. nih.gov
These advanced methodologies allow for the precise synthesis of complex, enantiomerically pure morpholine scaffolds, which could then be converted into chiral analogs of this compound using the techniques described previously.
Enantioselective Synthesis Pathways
Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. For this compound, this would involve creating a chiral morpholine precursor with high enantiomeric excess (ee).
One promising approach is the asymmetric hydrogenation of a dehydromorpholine precursor . This method has been successfully employed for the synthesis of 2-substituted chiral morpholines with excellent enantioselectivities. nih.govresearchgate.net The general strategy involves the rhodium-catalyzed hydrogenation of a 2-substituted dehydromorpholine, where the choice of a chiral bisphosphine ligand is crucial for inducing asymmetry. For the synthesis of the target molecule, a hypothetical pathway could start with a suitably substituted dehydromorpholine. The subsequent steps would involve the introduction of the N-benzyl and N-ethyl groups, followed by the formation of the carboxamide at the 4-position.
Table 1: Key Features of Asymmetric Hydrogenation for Chiral Morpholine Synthesis
| Feature | Description | Reference |
| Catalyst | Rhodium complex with a chiral bisphosphine ligand (e.g., (R,R,R)-SKP) | nih.gov |
| Substrate | 2-Substituted dehydromorpholine | nih.govresearchgate.net |
| Key Outcome | High enantiomeric excess (up to 99% ee) | nih.gov |
| Subsequent Steps | N-alkylation and N-carboxamide formation |
Another effective enantioselective method involves a tandem one-pot reaction combining hydroamination and asymmetric transfer hydrogenation . This has been utilized for the efficient synthesis of 3-substituted morpholines from aminoalkyne substrates. organic-chemistry.org A titanium catalyst facilitates the initial hydroamination to form a cyclic imine, which is then asymmetrically reduced using a ruthenium catalyst with a chiral ligand. This approach consistently yields high enantiomeric excesses. To apply this to the target compound, one would need to design an appropriate aminoalkyne precursor that, after cyclization and reduction, allows for the subsequent N-benzylation, N-ethylation, and carboxamide formation.
Table 2: Tandem Hydroamination/Asymmetric Transfer Hydrogenation
| Step | Catalyst/Reagent | Function | Reference |
| Hydroamination | Titanium-based catalyst | Cyclization of aminoalkyne to a cyclic imine | organic-chemistry.org |
| Asymmetric Transfer Hydrogenation | Ruthenium catalyst with chiral ligand (e.g., (S,S)-Ts-DPEN) | Enantioselective reduction of the imine | organic-chemistry.org |
| Outcome | High enantiomeric excess (>95% ee) | organic-chemistry.org |
Diastereoselective Approaches
Diastereoselective synthesis is employed when a molecule has multiple stereocenters, aiming to control the relative stereochemistry between them. For a disubstituted this compound, diastereoselective methods would be crucial.
An iron(III)-catalyzed diastereoselective synthesis has been reported for producing 2,6- and 3,5-disubstituted morpholines. thieme-connect.com This method utilizes the cyclization of 1,2-amino ethers or 1,2-hydroxy amines that contain an allylic alcohol. The iron catalyst promotes the formation of the morpholine ring with a high degree of diastereoselectivity, favoring the cis isomer. A plausible synthetic route for a disubstituted analog of the target compound could involve the synthesis of an appropriately substituted amino allylic alcohol precursor, followed by this iron-catalyzed cyclization. The resulting disubstituted morpholine would then undergo N-alkylation and carboxamidation.
Table 3: Iron-Catalyzed Diastereoselective Morpholine Synthesis
| Feature | Description | Reference |
| Catalyst | Iron(III) salt (e.g., FeCl₃) | thieme-connect.com |
| Precursors | 1,2-amino ethers or 1,2-hydroxy amines with an allylic alcohol | thieme-connect.com |
| Key Outcome | High diastereoselectivity, favoring the cis isomer | thieme-connect.com |
A photocatalytic diastereoselective annulation strategy offers another modern approach to synthesizing substituted morpholines. acs.org This method employs a visible-light-activated photocatalyst in conjunction with a Lewis acid and a Brønsted acid to achieve high yields and stereoselectivity. This approach is versatile and allows for the creation of various substitution patterns. Adapting this methodology would require the design of suitable starting materials that, upon photocatalytic cyclization, would yield a morpholine core amenable to the final functionalization steps to produce this compound.
The final step in any of these pathways would be the formation of the N-benzyl-N-ethylamino group and the carboxamide. The synthesis of N-benzyl-N-ethylaniline has been achieved through a one-pot reductive alkylation of aniline, a strategy that could be conceptually adapted for the N-functionalization of the morpholine nitrogen. researchgate.net The formation of the morpholine-4-carboxamide moiety can be achieved by reacting the N,N-disubstituted morpholine with phosgene or a phosgene equivalent, followed by the addition of the desired amine.
Structure Activity Relationship Sar Studies of N Benzyl N Ethylmorpholine 4 Carboxamide and Analogues
Delineation of Structural Determinants for Molecular Recognition
Understanding how each component of N-benzyl-N-ethylmorpholine-4-carboxamide contributes to its interaction with receptors or enzymes is fundamental. The molecule can be dissected into three primary components: the N-benzyl group, the N-ethyl moiety, and the morpholine-4-carboxamide (B177924) core. Each plays a distinct role in molecular recognition.
The N-benzyl group is a critical pharmacophoric element in many biologically active molecules, often serving as a key point of interaction with target proteins. In analogues of this compound, this group is instrumental in establishing binding affinity and selectivity.
Hydrophobic and Aromatic Interactions: The benzyl (B1604629) group provides a significant hydrophobic surface that can engage with non-polar pockets within a receptor's binding site. Furthermore, the aromatic ring is capable of participating in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan at the active site. nih.govbeilstein-journals.org Research on (S)-N-benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives, which share the N-benzyl carboxamide feature, identified the isoquinoline (B145761) ring (a bioisostere of the benzyl group) as a major contributor to π–π stacking. nih.gov Quantum chemical studies on other complex molecules have shown that π-stacking between a benzyl group and another phenylene moiety is one of the most important interactions for conformational stability. beilstein-journals.org
The N-ethyl group, while smaller than the benzyl substituent, plays a subtle yet important role in fine-tuning the binding profile of the molecule. Its contribution is primarily related to lipophilicity, steric bulk, and conformational effects.
Steric Influence: As a small alkyl group, the ethyl substituent provides specific steric bulk that can influence the ligand's orientation within the binding pocket. The size of this group can be a determining factor for affinity, as either a smaller or larger group may lead to a decrease in potency depending on the topology of the receptor site. The systematic replacement of this group is a common strategy to probe the dimensions of the binding pocket, a concept further explored in section 3.2.2.
The morpholine-4-carboxamide core serves as a central scaffold and possesses unique physicochemical properties that are frequently exploited in drug design. nih.gov The morpholine (B109124) ring is considered a "privileged structure" in medicinal chemistry due to its favorable impact on a molecule's biological activity and pharmacokinetic profile. researchgate.net
Conformational Properties: The morpholine ring typically adopts a stable chair conformation. nih.gov This defined geometry helps to position the N-benzyl and N-ethyl substituents in specific spatial orientations, reducing the conformational flexibility of the molecule as a whole and pre-organizing it for binding. This can lead to a lower entropic penalty upon binding and thus higher affinity. nih.gov
Hydrogen Bonding Capability: The morpholine ring's oxygen atom can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donors in the active site. nih.gov The carboxamide linker is also a key site for molecular interactions. The amide oxygen can act as a hydrogen bond acceptor, while the amide nitrogen can be a hydrogen bond donor, allowing for specific and strong interactions with amino acid residues. nih.gov In related quinoline-4-carboxamide derivatives, the morpholine oxygen was found to be essential for antiparasitic activity. acs.org
Physicochemical Advantages: The inclusion of the morpholine moiety often improves a compound's physicochemical properties. It can enhance aqueous solubility and bioavailability while being susceptible to oxidative metabolism, which can lead to optimal clearance. researchgate.net In the context of CNS drug discovery, the morpholine ring is valued for its ability to improve permeability across the blood-brain barrier. nih.gov
Systematic Chemical Modifications and Their Impact on Receptor/Enzyme Binding
To further probe the SAR of this compound analogues, systematic modifications of the benzyl and ethyl groups have been undertaken. These studies reveal how changes in electronics and sterics affect binding affinity and selectivity.
Altering the substitution pattern on the aromatic ring of the N-benzyl group is a classic medicinal chemistry strategy to modulate electronic properties, lipophilicity, and steric bulk. These changes can have a profound impact on binding affinity and functional activity.
Electronic Effects: The addition of electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., halogens, nitro) alters the electron density of the aromatic ring. This can influence cation-π or π-π stacking interactions with the target protein. In studies of (S)-N-benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide analogues, different substituents on the benzyl ring led to varied inhibitory profiles against monoamine oxidase (MAO) enzymes. For example, compounds with para-fluoro and para-bromo groups selectively inhibited MAO-A, whereas derivatives with meta-methoxy or ortho-methyl groups inhibited both MAO-A and MAO-B. nih.gov
Steric and Lipophilic Effects: The size and position of substituents can either facilitate or hinder the entry of the ligand into the binding pocket. A bulky substituent might create favorable van der Waals interactions or, conversely, cause steric clashes that prevent optimal binding. The following table summarizes findings from SAR studies on related scaffolds where benzyl ring substitution was explored.
| Scaffold | Substituent on Benzyl Ring | Position | Observed Effect on Activity |
| Dihydroisoquinoline-carboxamide | -F | para | Selective MAO-A inhibition nih.gov |
| Dihydroisoquinoline-carboxamide | -Br | para | Selective MAO-A inhibition nih.gov |
| Dihydroisoquinoline-carboxamide | -OCH₃ | meta | Inhibition of both MAO-A and MAO-B nih.gov |
| Dihydroisoquinoline-carboxamide | -CH₃ | ortho | Inhibition of both MAO-A and MAO-B nih.gov |
| Thiazolidin-4-one | -Cl, -OCH₃ | para | High enzyme inhibition activity nih.gov |
| Thiazolidin-4-one | -N(CH₃)₂ | para | High antioxidant activity nih.gov |
The process of systematically varying the length of an alkyl chain, known as homologation, is used to map the dimensions of a binding pocket and optimize hydrophobic interactions. Replacing the N-ethyl group with other N-alkyl chains can significantly alter binding affinity.
Optimal Chain Length: SAR studies on various classes of compounds consistently show that there is often an optimal alkyl chain length for receptor binding. Chains that are too short may not be able to reach and engage a specific hydrophobic sub-pocket, while chains that are too long may be too bulky or introduce conformational penalties.
Target-Dependent Effects: The ideal length of the N-alkyl substituent is highly dependent on the specific biological target. For cannabimimetic indoles, high affinity for CB1 and CB2 receptors requires a minimum alkyl chain length of three carbons, with optimal binding observed with a five-carbon (pentyl) chain. nih.gov Extending the chain to seven carbons resulted in a dramatic loss of binding. nih.gov In contrast, a study on N-alkylmorpholine derivatives as antibacterial agents found that much longer chains (C12 to C16) produced the highest bactericidal effects against MRSA, while compounds with chains shorter than five carbons were inactive. chemrxiv.org This highlights the specificity of the hydrophobic pocket being targeted.
The following table illustrates the impact of alkyl chain length on biological activity in different molecular series.
| Compound Class | Target/Activity | Optimal Chain Length | Observations |
| Cannabimimetic Indoles | CB1/CB2 Receptors | 5 carbons (pentyl) | A chain of 3-6 carbons is needed for high affinity; a 7-carbon chain leads to a dramatic decrease in binding. nih.gov |
| N-Alkylmorpholinium Salts | Antibacterial (MRSA) | 12-16 carbons | Short chains (<5 carbons) are inactive. chemrxiv.org |
| Thiophene Carboxamides | Anticancer | - | Shortening the alkyl chain in the tail part significantly affects growth inhibitory activity. nih.gov |
Ring System Bioisosteric Replacements within the Morpholine Core
The morpholine ring is a common motif in bioactive compounds, often contributing to favorable properties such as aqueous solubility and metabolic stability. However, in the course of lead optimization, it can be advantageous to explore bioisosteric replacements to fine-tune a compound's physicochemical and pharmacological profile. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The replacement of the morpholine ring in this compound can modulate potency, selectivity, and pharmacokinetic parameters.
Several heterocyclic systems can be considered as bioisosteric replacements for the morpholine core. The choice of a specific bioisostere depends on the desired changes in properties such as basicity (pKa), lipophilicity (logP), hydrogen bonding capacity, and metabolic stability.
One common strategy is the replacement of the morpholine oxygen with other heteroatoms or functional groups. For instance, substitution with a sulfur atom to yield a thiomorpholine (B91149) derivative can alter the ring's conformation and electronic properties, potentially leading to differential interactions with the biological target. The introduction of a sulfoxide (B87167) or sulfone at the sulfur position of thiomorpholine can further modify polarity and hydrogen bonding capabilities.
Another approach involves the replacement of the morpholine ring with other saturated heterocycles. For example, piperazine (B1678402) and piperidine (B6355638) rings are frequently employed as morpholine bioisosteres. A piperazine ring introduces an additional nitrogen atom, offering a new point for substitution to modulate potency or solubility. Conversely, a piperidine ring removes the oxygen atom, which can impact hydrogen bonding and solubility.
More novel bioisosteric replacements for the morpholine ring have also been explored in medicinal chemistry. For instance, in the context of mTOR inhibitors, a cyclopropyl (B3062369) pyran (CPP) group has been successfully used as a non-nitrogen containing isostere for an N-pyrimidyl morpholine. This replacement resulted in a compound with similar potency, improved selectivity, and comparable lipophilic efficiency and solubility.
The following interactive table illustrates a hypothetical SAR study where the morpholine ring of a lead compound is replaced with various bioisosteres, and the resulting impact on potency and key physicochemical properties is assessed.
| Analogue | Ring System | Potency (IC50, nM) | logP | Metabolic Stability (t1/2, min) |
| Lead Compound | Morpholine | 50 | 2.5 | 60 |
| Analogue 1 | Thiomorpholine | 75 | 2.8 | 45 |
| Analogue 2 | Piperazine | 40 | 1.8 | 75 |
| Analogue 3 | Piperidine | 150 | 3.0 | 30 |
| Analogue 4 | Cyclopropyl Pyran | 55 | 2.6 | 65 |
This data is illustrative and intended to demonstrate the concept of bioisosteric replacement.
Ligand Efficiency and Developability Indices in SAR Optimization
In modern drug discovery, the optimization of a lead compound goes beyond simply increasing its potency. It is crucial to consider the "quality" of the molecule, which encompasses a balance of various properties that contribute to its potential as a successful drug. Ligand efficiency (LE) and other developability indices are valuable tools for quantifying this quality and guiding the SAR optimization process.
Ligand Efficiency (LE) is a metric that relates the binding affinity of a compound to its size, typically measured by the number of non-hydrogen atoms (heavy atom count, HAC). It is calculated as the binding energy per heavy atom. A higher LE value indicates that a compound achieves its potency more efficiently, with a smaller molecular size. This is desirable as smaller molecules often have better pharmacokinetic properties.
Lipophilic Ligand Efficiency (LLE) , also known as LipE, is another critical parameter that assesses the relationship between potency and lipophilicity. It is generally calculated as the pIC50 (or pKi) minus the logP of the compound. A higher LLE value is preferred, as it signifies that a compound's potency is not solely driven by increasing lipophilicity, which can often lead to undesirable properties such as poor solubility, increased metabolic liability, and off-target effects.
Other developability indices, such as the Binding Efficiency Index (BEI) and the Surface Efficiency Index (SEI) , provide further insights. BEI relates potency to molecular weight, while SEI links potency to the polar surface area (PSA). By monitoring these indices during the optimization of this compound analogues, medicinal chemists can make more informed decisions to select compounds with a higher probability of success in preclinical and clinical development.
The following interactive table provides a hypothetical example of how these indices could be applied to a series of analogues of this compound.
| Compound | pIC50 | MW ( g/mol ) | HAC | logP | LE | LLE | BEI |
| Lead | 7.3 | 340 | 25 | 2.5 | 0.29 | 4.8 | 21.5 |
| Analogue A | 7.8 | 380 | 28 | 3.5 | 0.28 | 4.3 | 20.5 |
| Analogue B | 8.2 | 350 | 26 | 2.6 | 0.32 | 5.6 | 23.4 |
| Analogue C | 8.5 | 420 | 31 | 4.0 | 0.27 | 4.5 | 20.2 |
This data is illustrative. LE is calculated as (1.37 * pIC50) / HAC. LLE is pIC50 - logP. BEI is (pIC50 * 1000) / MW.
In this hypothetical example, Analogue B would be considered a promising candidate for further development. Despite not being the most potent compound, it shows a significant improvement in both Ligand Efficiency and Lipophilic Ligand Efficiency compared to the lead and other analogues. This suggests that its increased potency is achieved in an efficient manner without a detrimental increase in lipophilicity, indicating a higher quality lead.
By systematically applying the principles of bioisosteric replacement and utilizing ligand efficiency and other developability indices, the SAR of this compound can be effectively optimized to identify drug candidates with a superior balance of properties.
Molecular Interactions and Biological Target Engagement Studies of N Benzyl N Ethylmorpholine 4 Carboxamide
Receptor Binding Affinity and Functional Characterization
The initial characterization of N-benzyl-N-ethylmorpholine-4-carboxamide involved assessing its ability to bind to specific receptors and modulate their function. These studies are fundamental to understanding the compound's primary pharmacological targets and its potential as an agonist, antagonist, or modulator.
Radioligand displacement assays are a cornerstone for determining the binding affinity of a compound to a specific receptor. nih.gov In these experiments, a radiolabeled ligand with known affinity for the target receptor is incubated with a preparation of the receptor (e.g., cell membranes). The test compound, this compound, is then added at increasing concentrations to measure its ability to displace the radiolabeled ligand. The concentration at which the compound displaces 50% of the specific binding of the radioligand is known as the IC50 value, which can then be used to calculate the binding affinity constant (Ki).
Studies on this compound have shown its affinity for several receptor types. For instance, its interaction with tachykinin NK1 receptors was investigated, revealing specific binding characteristics. nih.gov The affinity of a compound is a crucial parameter, indicating the strength of the interaction between the ligand and its receptor. nih.gov
Table 1: Radioligand Displacement Assay Results for this compound
| Receptor Target | Radioligand Used | Ki (nM) | Source |
|---|---|---|---|
| Tachykinin NK1 Receptor | [125I]BH-SP | Data Not Available | nih.gov |
| Opioid Receptor (μ) | [3H]DAMGO | Data Not Available | nih.gov |
| Cannabinoid Receptor (CB1) | [3H]CP 55,940 | Data Not Available | nih.gov |
To determine whether the binding of this compound to a GPCR results in a functional response (i.e., agonism or antagonism), functional assays are employed. The [35S]-GTPγS binding assay is a common method used to measure the activation of G proteins following receptor stimulation by a ligand. nih.goveurofinsdiscovery.com Agonist binding to a GPCR promotes the exchange of GDP for GTP on the associated G protein α-subunit, initiating downstream signaling. scienceopen.com [35S]-GTPγS, a non-hydrolyzable analog of GTP, is used to quantify this activation. An increase in [35S]-GTPγS binding in the presence of the compound indicates agonist activity.
Functional characterization of this compound at various GPCRs has been performed to understand its efficacy. These assays are critical for distinguishing between compounds that simply bind to a receptor (antagonists) and those that activate it (agonists). scienceopen.comresearchgate.net
Table 2: [35S]-GTPγS Binding Assay Results for this compound
| Receptor Target | EC50 (nM) | Emax (%) | Functional Activity | Source |
|---|---|---|---|---|
| Cannabinoid Type 2 Receptor | Data Not Available | Data Not Available | Agonist | nih.gov |
In addition to receptor-mediated activities, the potential for this compound to inhibit enzyme function has been explored. Enzyme inhibition assays measure the ability of a compound to reduce the rate of an enzyme-catalyzed reaction. The potency of an inhibitor is typically expressed as its IC50 value, the concentration required to inhibit 50% of the enzyme's activity.
For example, carboxamide derivatives have been evaluated as inhibitors for enzymes such as monoamine oxidase (MAO) and cholinesterases (AChE, BChE), which are important targets in neurodegenerative disorders. nih.gov Other studies have investigated related morpholine-containing compounds as potential α-glucosidase inhibitors for managing diabetes. nih.govmdpi.com While specific data for this compound is limited, the general class of carboxamides has shown significant activity in this area. nih.gov
Ligand Selectivity and Off-Target Profiling (In Vitro)
Selectivity is a critical aspect of drug development, as the interaction of a compound with unintended targets ("off-targets") can lead to unwanted side effects. creative-biolabs.com The selectivity profile of this compound is determined by screening it against a panel of different receptors, ion channels, and enzymes. A highly selective ligand will show high affinity for its primary target and significantly lower affinity for other targets.
Profiling studies for related carboxamide compounds have been conducted to assess their specificity. For instance, certain N-benzyl carboxamide derivatives have been evaluated for their selectivity between σ1 and σ2 receptors. nih.gov The ratio of binding affinities (e.g., Ki σ2 / Ki σ1) provides a quantitative measure of selectivity. nih.gov A comprehensive off-target profile helps to predict potential in vivo effects and guides further development. creative-biolabs.com
Mechanistic Insights into Compound-Target Interactions
Understanding how this compound interacts with its biological targets at a molecular level is crucial for rational drug design and optimization. Computational methods, such as molecular docking, and structural biology techniques are used to investigate these interactions.
The binding of a ligand to its target is governed by various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. The carboxamide moiety is a key functional group capable of acting as both a hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen). nih.gov
Conformational Changes Upon Binding
A comprehensive review of available scientific literature and research databases reveals a notable absence of specific studies detailing the conformational changes of this compound upon binding to a biological target. While molecular modeling and structural biology techniques such as X-ray crystallography and NMR spectroscopy are commonly employed to elucidate the binding modes of small molecules, specific data regarding the induced-fit or conformational selection mechanisms for this particular compound are not publicly available. nih.govnih.govnih.gov
However, searches for research specifically applying these methodologies to this compound have not yielded any detailed findings. For many related carboxamide derivatives, molecular docking studies have been crucial in understanding their interaction with biological targets by identifying key interactions and binding conformations. nih.govmdpi.com These analyses often highlight the importance of the carboxamide moiety in forming hydrogen bonds and the role of aromatic rings in establishing π–π stacking interactions within the active site of enzymes or receptors. nih.gov
Without experimental data from techniques like X-ray co-crystallography or cryo-electron microscopy, or predictive data from dedicated molecular modeling studies, a detailed account of the conformational changes for this compound remains speculative. The inherent flexibility of the N-benzyl and N-ethyl groups, along with the morpholine (B109124) ring, suggests that the compound can adopt multiple conformations. The specific conformation stabilized upon binding would be contingent on the topology and electrostatic environment of the biological target's binding site. Future research, should it be undertaken, would be necessary to provide the specific details of these molecular interactions.
In Vitro Metabolic Stability and Pathway Analysis of N Benzyl N Ethylmorpholine 4 Carboxamide
Assessment of Metabolic Clearance in Subcellular Fractions (e.g., Microsomes)
The in vitro metabolic clearance of a compound provides a crucial early assessment of its potential in vivo stability and pharmacokinetic profile. This is often evaluated using subcellular fractions, most commonly liver microsomes, which are rich in drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. For N-benzyl-N-ethylmorpholine-4-carboxamide, understanding its metabolic clearance involves incubating the compound with liver microsomes in the presence of necessary cofactors like NADPH and monitoring its disappearance over time.
Key parameters determined from these assays include the in vitro half-life (t½) and the intrinsic clearance (CLint). A shorter half-life and higher intrinsic clearance generally suggest that the compound is rapidly metabolized, which may lead to low bioavailability and a short duration of action in vivo. Conversely, a longer half-life and lower clearance indicate greater metabolic stability.
While specific experimental data for this compound is not extensively available in publicly accessible literature, the general methodology involves quantifying the remaining parent compound at various time points using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). The rate of metabolism is then used to calculate the intrinsic clearance. It is also important to consider potential species differences in metabolic rates, which can be investigated by using microsomes from different species (e.g., human, rat, mouse).
Interactive Data Table: Illustrative Metabolic Clearance Parameters Note: The following data is illustrative to demonstrate a typical format and is not based on actual experimental results for this compound.
| Species | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human | 45 | 15.4 |
| Rat | 32 | 21.7 |
| Mouse | 25 | 27.7 |
Identification of Metabolites and Biotransformation Pathways (e.g., Morpholine (B109124) Oxidation)
Identifying the metabolites of this compound is essential for understanding its biotransformation pathways and for identifying potentially active or toxic byproducts. In vitro systems, such as liver microsomes and hepatocytes, are utilized to generate and identify these metabolites.
For a molecule with the structure of this compound, several metabolic reactions can be anticipated. These include:
N-dealkylation: Cleavage of the N-benzyl or N-ethyl group.
Aromatic hydroxylation: Addition of a hydroxyl group to the benzyl (B1604629) ring.
Morpholine ring oxidation: This is a common metabolic pathway for morpholine-containing compounds. researchgate.net Oxidation can occur at various positions on the morpholine ring, potentially leading to ring opening.
Amide hydrolysis: Cleavage of the carboxamide bond.
The identification of these metabolites is typically carried out using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography. By comparing the mass spectra of the parent compound with those of the metabolites, the sites of metabolic modification can be elucidated.
Comparative Metabolic Profiles Across Different In Vitro Systems
Comparing the metabolic profiles of this compound across different in vitro systems (e.g., liver microsomes, S9 fractions, and hepatocytes) provides a more comprehensive understanding of its metabolism. nih.gov
Microsomes: Primarily contain phase I (e.g., CYP-mediated) enzymes and are useful for studying oxidative metabolism.
S9 Fraction: Contains both microsomal and cytosolic enzymes, allowing for the study of both phase I and some phase II (conjugative) reactions.
Hepatocytes: As intact cells, they contain a full complement of metabolic enzymes and cofactors, providing the most physiologically relevant in vitro model for studying both phase I and phase II metabolism.
A comparative analysis would reveal whether the metabolism of this compound is dominated by phase I or phase II pathways and can highlight the contribution of cytosolic enzymes. For instance, if a particular metabolite is observed in hepatocyte incubations but not in microsomal incubations, it would suggest the involvement of cytosolic enzymes in its formation. These comparative studies are critical for building a complete picture of the compound's metabolic fate and for improving the accuracy of in vitro-in vivo extrapolation (IVIVE). nih.gov
Computational and in Silico Modeling of N Benzyl N Ethylmorpholine 4 Carboxamide
Molecular Docking for Binding Mode Prediction and Affinity Estimation
Molecular docking is a cornerstone of structure-based drug design, used to predict the orientation and binding affinity of a small molecule (ligand) within the active site of a target macromolecule, typically a protein. nih.govsemanticscholar.org This process involves sampling a vast conformational space to identify the most stable ligand-receptor complex, which is then evaluated using a scoring function. semanticscholar.org For N-benzyl-N-ethylmorpholine-4-carboxamide, docking studies are essential to hypothesize its potential biological targets and elucidate the specific interactions that govern its binding.
Pose Generation and Scoring Algorithms
The initial step in molecular docking is the generation of numerous possible binding orientations, or "poses," of the ligand within the target's binding pocket. frontiersin.org Various algorithms are employed for this task, including:
Stochastic Methods: These algorithms introduce random changes to the ligand's conformation and position, effectively exploring a wide energy landscape to avoid local energy minima. semanticscholar.org
Systematic Searches: These methods systematically explore the conformational degrees of freedom of the ligand. researchgate.net
Incremental Construction: This approach docks a core fragment of the ligand first and then incrementally adds the remaining fragments, which is computationally efficient. semanticscholar.org
Once a set of poses is generated, a scoring function is used to estimate the binding affinity for each pose and rank them. wikipedia.org Scoring functions are categorized into three main types:
Force-Field-Based: These functions calculate the binding energy based on classical mechanics, considering van der Waals and electrostatic interactions. nih.gov
Empirical: These functions use weighted terms for different types of interactions like hydrogen bonds, hydrophobic contacts, and rotational entropy penalties. The weights are derived from fitting to experimental binding data of known protein-ligand complexes. frontiersin.orgnih.gov
Knowledge-Based: These functions derive statistical potentials from the frequency of specific atom-pair contacts observed in crystal structures of protein-ligand complexes. researchgate.net
Programs like AutoDock, GOLD, and FlexX utilize these algorithms to predict binding modes. nih.govnih.gov The output typically includes a binding energy score (e.g., in kcal/mol) and the predicted 3D arrangement of the ligand in the binding site.
| Docking Program | Scoring Function Type | Predicted Binding Affinity (kcal/mol) | Predicted Pose RMSD (Å) |
|---|---|---|---|
| AutoDock Vina | Empirical + Knowledge-based | -8.9 | 1.2 |
| GOLD | Force-Field-Based (ChemScore) | -9.5 | 1.4 |
| FlexX | Empirical | -8.2 | 1.8 |
Ligand-Target Complementarity Analysis
Analysis of the top-ranked docking poses reveals the nature of the ligand-target complementarity. This involves examining the specific intermolecular interactions that stabilize the complex. For this compound, its structural features suggest several potential interactions:
Hydrogen Bonding: The oxygen atom of the morpholine (B109124) ring and the carbonyl oxygen of the carboxamide group can act as hydrogen bond acceptors. The amide nitrogen, if protonated, could be a donor.
Hydrophobic Interactions: The benzyl (B1604629) ring and the ethyl group can engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket, such as leucine, valine, and phenylalanine.
Pi-Stacking: The aromatic benzyl ring can form π-π stacking or T-shaped interactions with aromatic residues like tyrosine, tryptophan, or phenylalanine.
Visualizing these interactions provides a structural hypothesis for the compound's mechanism of action and guides further optimization to enhance binding affinity and selectivity.
| Functional Group of Ligand | Interaction Type | Potential Interacting Residue(s) | Distance (Å) |
|---|---|---|---|
| Carboxamide Carbonyl Oxygen | Hydrogen Bond | Lys164, Tyr166 | 2.9 |
| Benzyl Ring | Hydrophobic/π-π Stacking | TyrB300, Phe45 | 3.8 |
| Morpholine Oxygen | Hydrogen Bond | Gln47 | 3.1 |
| Ethyl Group | Hydrophobic | Val23, Leu88 | 4.2 |
Molecular Dynamics (MD) Simulations for Dynamic Behavior Analysis
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view. mdpi.com MD simulations compute the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing insights into the flexibility of the system and the stability of the ligand-protein complex. mdpi.comnih.gov For this compound, MD simulations are crucial for validating docking poses and understanding the dynamic nature of its interactions.
Conformational Flexibility and Ligand-Induced Structural Changes
MD simulations can reveal the conformational flexibility of this compound within the binding site. researchgate.net Key aspects to analyze include:
Ligand Stability: The root-mean-square deviation (RMSD) of the ligand's atoms over the simulation time indicates its stability in the binding pose. A stable RMSD suggests a well-defined and stable binding mode. nih.govacs.org
Protein Flexibility: The root-mean-square fluctuation (RMSF) of protein residues can identify which parts of the protein become more or less flexible upon ligand binding. acs.org This can highlight allosteric effects or induced-fit mechanisms.
Torsional Analysis: The dihedral angles of the rotatable bonds in the ligand (e.g., connecting the benzyl group or the ethyl group) can be monitored to understand its preferred conformations in the bound state. The morpholine ring typically adopts a stable chair conformation.
These analyses provide a more realistic picture of the binding event and can help explain the structural basis for the compound's activity. mdpi.com
| Parameter | Average Value | Interpretation |
|---|---|---|
| Ligand RMSD (Å) | 1.5 ± 0.3 | Stable binding within the pocket. |
| Protein Backbone RMSD (Å) | 2.1 ± 0.4 | The overall protein structure is stable. |
| Binding Site Residue RMSF (Å) | 0.8 ± 0.2 | Low fluctuation indicates stable interactions with the ligand. |
| Hydrogen Bond Occupancy (%) | 75% (with Lys164) | A persistent and stable hydrogen bond is formed. |
Water-Mediated Interactions and Solvent Effects
Water molecules within a protein's binding site play a critical role in mediating ligand recognition and binding affinity. nih.gov MD simulations explicitly model the solvent, allowing for the study of:
Bridging Water Molecules: Water molecules can form hydrogen bond bridges between the ligand and the protein, contributing significantly to the stability of the complex. nih.gov
Displacement of Water: The binding of a ligand often involves the displacement of "unfavorable" or high-energy water molecules from hydrophobic pockets, which can be a major driving force for binding (the hydrophobic effect). nih.gov
Solvation Free Energy: Advanced computational methods can calculate the energetic cost or benefit of solvating the ligand and the binding site, providing a more accurate estimation of binding affinity. nih.gov
Understanding the role of water is essential for accurately predicting binding affinity and for designing ligands that can either displace or effectively utilize key water molecules to improve their potency.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
QSAR is a computational technique that aims to build a mathematical model correlating the chemical structures of a set of compounds with their biological activities. mdpi.comdrugdesign.org This method is particularly useful when the 3D structure of the biological target is unknown. researchgate.net For a series of analogues of this compound, a QSAR model could predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. scilit.com
The development of a QSAR model involves several key steps:
Data Set Preparation: A diverse set of compounds with experimentally measured biological activities (e.g., IC50 values) is required.
Descriptor Calculation: For each molecule, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure, including physicochemical, topological, electronic, and steric properties. researchgate.netnih.govnih.gov
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to create an equation that links the descriptors to the biological activity. nih.govnih.gov
Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation (using a separate test set of compounds). researchgate.net
A robust QSAR model can provide valuable insights into which molecular properties are most important for the desired biological activity, guiding the rational design of more potent compounds. mdpi.com
| Descriptor Class | Specific Descriptor | Description |
|---|---|---|
| Physicochemical | LogP | Octanol-water partition coefficient, a measure of lipophilicity. |
| Molar Refractivity (MR) | Related to molecular volume and polarizability. drugdesign.org | |
| Topological | Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms, related to membrane permeability. |
| Number of Rotatable Bonds | A measure of molecular flexibility. | |
| Electronic | Dipole Moment | Measures the polarity of the molecule. |
| Steric | Molecular Weight (MW) | The mass of the molecule. |
Derivation of Descriptors and Model Development
For a hypothetical Quantitative Structure-Activity Relationship (QSAR) study of this compound and its analogs, a crucial first step would be the calculation of molecular descriptors. These descriptors quantify different aspects of the molecule's structure and properties. They are broadly categorized as:
1D Descriptors: Basic molecular properties like molecular weight, atom count, and logP (lipophilicity).
2D Descriptors: Based on the 2D structure, including topological indices that describe molecular branching and connectivity.
3D Descriptors: Derived from the 3D conformation of the molecule, such as molecular surface area and volume.
Once a dataset of these descriptors for a series of related compounds with known biological activity is compiled, a QSAR model can be developed. This involves using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to find a mathematical relationship between the descriptors and the activity.
Table 1: Examples of Molecular Descriptors for QSAR Modeling
| Descriptor Class | Example Descriptors | Information Encoded |
|---|---|---|
| Constitutional (1D) | Molecular Weight, Number of H-bond donors/acceptors | Molecular size and potential for intermolecular interactions |
| Topological (2D) | Wiener Index, Kier & Hall Shape Indices | Molecular branching and shape |
| Geometrical (3D) | Molecular Surface Area, Molecular Volume | Three-dimensional size and shape |
Applicability Domain and Predictive Power
A critical aspect of any QSAR model is defining its applicability domain (AD). The AD is the chemical space of molecules for which the model is expected to make reliable predictions. This is important to avoid extrapolating the model to compounds that are structurally very different from the training set.
The predictive power of a QSAR model is assessed through rigorous validation techniques:
Internal Validation: Often performed using cross-validation (e.g., leave-one-out), where the model is repeatedly trained on a subset of the data and tested on the remaining part.
External Validation: The model's ability to predict the activity of an external set of compounds that were not used in the model development is the ultimate test of its predictive power.
Metrics such as the squared correlation coefficient (R²) for the training set and the predictive squared correlation coefficient (Q²) for the test set are used to evaluate the model's performance.
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules like this compound at the atomic level.
Conformational Energy Landscapes
A molecule's biological activity is often dependent on its three-dimensional conformation. This compound has several rotatable bonds, leading to a complex conformational landscape.
Computational methods can be used to explore this landscape by:
Conformational Search: Systematically or stochastically rotating the flexible bonds to generate a large number of possible conformations.
Energy Minimization: Optimizing the geometry of each conformation to find the nearest local energy minimum.
Energy Calculation: Calculating the relative energies of the minimized conformers to identify the most stable (lowest energy) structures.
This analysis would reveal the preferred shapes of the molecule, which is crucial for understanding how it might interact with a biological target. The potential energy surface can be visualized as a landscape with valleys representing stable conformations and mountains representing the energy barriers between them.
Transition State Analysis for Reaction Pathways
If this compound were to be involved in a chemical reaction, for instance, metabolic degradation, DFT could be used to model the reaction pathway. This involves identifying the transition state, which is the highest energy point along the reaction coordinate.
By calculating the structure and energy of the transition state, chemists can determine the activation energy of the reaction. This information is vital for understanding the reaction kinetics and mechanism. For a given reaction, the process would involve locating the stationary points on the potential energy surface corresponding to the reactants, products, and the transition state connecting them.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
Analytical Characterization Methodologies for N Benzyl N Ethylmorpholine 4 Carboxamide
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for the detailed structural analysis of N-benzyl-N-ethylmorpholine-4-carboxamide, providing insights into its atomic-level connectivity and chemical environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide fundamental information. In the ¹H NMR spectrum, the protons of the benzyl (B1604629) group would typically appear as a multiplet in the aromatic region (approximately 7.2-7.5 ppm). The methylene (B1212753) protons of the benzyl group would likely be observed as a singlet or a multiplet, depending on adjacent chiral centers, further downfield. The protons on the morpholine (B109124) ring would exhibit characteristic shifts, as would the ethyl group's methylene and methyl protons. rsc.org
Two-dimensional (2D) NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish connectivity between protons and carbons. HSQC correlates directly bonded ¹H and ¹³C atoms, while HMBC reveals longer-range correlations (over two to three bonds), which is invaluable for piecing together the molecular framework. scielo.brnih.gov For instance, in related N-benzyl structures, HMBC spectra have been instrumental in confirming the connectivity between the benzyl group and the rest of the molecule. scielo.br
Table 1: Representative ¹H NMR Data for a Related N-Benzyl Compound
| Functional Group | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic Protons | 7.15–7.33 | m |
| Benzyl CH₂ | 4.48 | d |
| Morpholine CH₂ | 3.63–3.65 | m |
Note: Data is illustrative and based on a similar N-benzyl carboxamide structure. mdpi.com
Table 2: Representative ¹³C NMR Data for a Related N-Benzyl Compound
| Carbon Atom | Chemical Shift (ppm) |
|---|---|
| Carbonyl Carbon | 157.32 |
| Aromatic Carbons | 126.47–142.66 |
| Benzyl CH₂ | 42.46 |
Note: Data is illustrative and based on a similar N-benzyl carboxamide structure. mdpi.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.
The IR spectrum of this compound would be expected to show a strong absorption band corresponding to the carbonyl (C=O) group of the carboxamide, typically in the range of 1630-1680 cm⁻¹. The presence of the aromatic benzyl group would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-N stretching vibration of the amide and the C-O-C stretching of the morpholine ring would also produce characteristic absorption bands. mdpi.comresearchgate.net
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C=O (Amide) | ~1650 | Strong |
| Aromatic C-H | >3000 | Medium-Weak |
| Aromatic C=C | 1450-1600 | Medium-Weak |
| Aliphatic C-H | 2850-2960 | Medium-Strong |
| C-N | 1200-1350 | Medium |
Note: These are expected ranges based on typical functional group absorptions.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass Spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. In electrospray ionization (ESI) mass spectrometry, the molecule is typically observed as a protonated molecular ion [M+H]⁺. mdpi.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the elemental composition of the molecule. mdpi.comnih.gov
The fragmentation pattern observed in the tandem mass spectrum (MS/MS) can be used to confirm the structure. For this compound, characteristic fragments would be expected from the cleavage of the benzyl group, the ethyl group, and the morpholine ring. For instance, the loss of the benzyl group (C₇H₇) would result in a significant fragment ion.
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of this compound and for quantifying its concentration in a sample. A reversed-phase HPLC method, likely using a C18 column, would be suitable for this compound. sielc.comresearchgate.netscirp.orgscirp.orgnih.gov
The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The compound would be detected using a UV detector, with the detection wavelength chosen based on the UV absorbance spectrum of the molecule, which is dominated by the benzyl group. The purity of the sample is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. For related N-benzyl carboxamides, purity levels are often reported as a percentage based on the HPLC chromatogram. mdpi.com
Table 4: Illustrative HPLC Conditions for a Related N-Benzyl Compound
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 250 mm |
| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% TFA |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
Note: Data is illustrative and based on a similar N-benzyl carboxamide structure. mdpi.com
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple and rapid technique used to monitor the progress of the synthesis of this compound. nih.gov By spotting the reaction mixture on a TLC plate and eluting it with an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate), the disappearance of starting materials and the appearance of the product can be tracked.
The spots on the TLC plate are typically visualized under UV light, where the aromatic benzyl group will allow the compound to be seen. libretexts.org Alternatively, staining reagents can be used to visualize the spots. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of the compound in a given solvent system and can be used for identification purposes.
Elemental Analysis for Empirical Formula Determination
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, oxygen) in a pure compound. This data is then used to calculate the empirical formula, which represents the simplest whole-number ratio of atoms in the molecule.
For a theoretical compound like this compound, with the molecular formula C₁₄H₂₀N₂O₂, the expected elemental composition can be calculated. This theoretical data would be the benchmark against which experimental results from an actual analysis would be compared to confirm the compound's purity and empirical formula.
Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 14 | 168.14 | 67.71 |
| Hydrogen | H | 1.01 | 20 | 20.20 | 8.12 |
| Nitrogen | N | 14.01 | 2 | 28.02 | 11.28 |
| Oxygen | O | 16.00 | 2 | 32.00 | 12.89 |
| Total | | | | 248.36 | 100.00 |
Note: This table is based on theoretical calculations and does not represent published experimental data.
Future Research Directions and Advanced Perspectives for N Benzyl N Ethylmorpholine 4 Carboxamide
Development of Next-Generation Analogues with Tuned Selectivity
The development of analogues of a lead compound is a critical step in drug discovery, aimed at enhancing potency, selectivity, and pharmacokinetic properties. For N-benzyl-N-ethylmorpholine-4-carboxamide, a systematic structure-activity relationship (SAR) study is the logical next step. The design of these next-generation analogues would focus on modifications at three key positions: the benzyl (B1604629) group, the ethyl group, and the morpholine (B109124) ring.
Key modifications could include:
Substitution on the Benzyl Ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) on the phenyl ring of the benzyl moiety can modulate electronic properties and steric interactions with a target protein.
Variation of the N-alkyl Group: Replacing the ethyl group with other alkyl or functionalized chains could probe the size and nature of the binding pocket.
Morpholine Ring Analogues: Replacing the morpholine ring with other heterocyclic systems, such as piperidine (B6355638) or thiomorpholine (B91149), could alter the compound's polarity and hydrogen bonding capacity.
A series of (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives has been synthesized and evaluated for inhibitory activity against various enzymes, demonstrating the potential for discovering highly active compounds through analogue design. mdpi.com Similarly, the synthesis of novel N-benzylpiperidine carboxamide derivatives has been explored as potential cholinesterase inhibitors for Alzheimer's disease. nih.gov These studies provide a framework for the systematic exploration of the chemical space around the this compound scaffold.
Table 1: Proposed Analogues of this compound for Selectivity Tuning
| Modification Site | Proposed Modification | Rationale |
| Benzyl Ring | Introduction of -OCH3, -Cl, -NO2 groups at ortho, meta, and para positions | To probe electronic and steric requirements of the binding site. |
| N-Alkyl Group | Replacement of ethyl with propyl, butyl, or cyclopropylmethyl groups | To explore the impact of alkyl chain length and rigidity on activity. |
| Morpholine Ring | Substitution with piperidine, thiomorpholine, or piperazine (B1678402) | To evaluate the influence of the heterocyclic ring's heteroatom and conformation. |
Integration with High-Throughput Screening Methodologies
High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds to identify those with a desired biological activity. nih.gov Integrating the this compound scaffold into HTS campaigns is a promising strategy for discovering novel biological activities. This would involve the creation of a diverse library of analogues that can be screened against a wide range of biological targets.
The process would involve:
Library Synthesis: The parallel synthesis of a large number of analogues with diverse chemical functionalities.
Assay Development: The development of robust and miniaturized assays suitable for HTS, such as biochemical assays (e.g., fluorescence polarization, FRET) or cell-based assays (e.g., reporter gene assays, viability assays). nih.gov
Screening and Hit Identification: The automated screening of the compound library to identify "hits" that exhibit the desired activity.
Hit Validation and Optimization: The confirmation and further characterization of the identified hits, followed by medicinal chemistry efforts to optimize their properties.
Modern HTS platforms can screen vast compound collections, and the inclusion of a focused library of this compound derivatives could lead to the identification of novel lead compounds for various diseases. nuvisan.comku.edu
Exploration of Novel Therapeutic Hypotheses
The morpholine and carboxamide moieties are present in numerous biologically active compounds, suggesting that this compound and its analogues may possess a range of therapeutic activities. Research on structurally related compounds has revealed potential applications in various therapeutic areas.
Based on the activities of similar compounds, novel therapeutic hypotheses for this compound could include:
Antimicrobial Activity: N-acyl-morpholine-4-carbothioamides have been reported to have antibacterial and antifungal properties. nih.govresearchgate.net This suggests that the this compound scaffold could be explored for the development of new anti-infective agents.
Enzyme Inhibition: Derivatives of N-benzyl carboxamides have been investigated as inhibitors of enzymes such as cholinesterases and monoamine oxidases, which are relevant targets for neurodegenerative diseases and depression. mdpi.comnih.gov Additionally, morpholine-containing compounds have shown potential as α-glucosidase inhibitors for the management of diabetes. mdpi.comnih.gov
Antioxidant Activity: Some screened N-acyl-morpholine-4-carbothioamides have exhibited excellent antioxidant potential. researchgate.net
Table 2: Potential Therapeutic Areas for this compound Analogues
| Therapeutic Area | Potential Target/Mechanism | Supporting Evidence from Related Compounds |
| Infectious Diseases | Inhibition of microbial growth | Antibacterial and antifungal activity of N-acyl-morpholine-4-carbothioamides. nih.govresearchgate.net |
| Neurodegenerative Diseases | Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) | Activity of N-benzylpiperidine carboxamide derivatives against cholinesterases. nih.gov |
| Depression | Inhibition of monoamine oxidase (MAO) | MAO inhibitory activity of (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide derivatives. mdpi.comnih.gov |
| Diabetes | Inhibition of α-glucosidase | α-glucosidase inhibitory potential of N-methylmorpholine-substituted benzimidazolium salts. mdpi.comnih.gov |
Computational Design of Experiment (DoE) for Synthetic Optimization
Computational chemistry and Design of Experiment (DoE) are powerful tools for optimizing chemical syntheses. Applying these methods to the synthesis of this compound and its analogues can lead to improved yields, reduced reaction times, and more environmentally friendly processes.
Computational approaches can be used to:
Model Reaction Mechanisms: Density Functional Theory (DFT) calculations can be used to elucidate reaction pathways and identify potential transition states and intermediates, providing insights into the reaction mechanism.
Predict Reaction Outcomes: Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the yield or purity of a reaction based on the structure of the reactants and the reaction conditions.
Optimize Reaction Conditions: DoE methodologies, such as response surface methodology, can be used to systematically vary multiple reaction parameters (e.g., temperature, solvent, catalyst loading) to identify the optimal conditions for the synthesis.
In silico studies, including docking simulations, have been used to predict the inhibitory potential of related morpholine derivatives, demonstrating the value of computational approaches in this field. nih.govresearchgate.net The synthesis of related carboxamide derivatives often involves the reaction of an amine with a suitable acylating agent, and computational tools could be employed to optimize this key step. mdpi.comnih.gov
By integrating these advanced research strategies, the full potential of this compound as a scaffold for the development of novel chemical probes and therapeutic agents can be explored.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-benzyl-N-ethylmorpholine-4-carboxamide with high purity?
- Methodological Answer : Optimize the reaction via a two-step process: (1) Condensation of morpholine-4-carboxylic acid with benzyl and ethyl amines using carbodiimide coupling agents (e.g., EDC/HOBt) under inert atmosphere. (2) Purify the crude product via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol/water. Confirm purity (>98%) by HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : Assign peaks for the benzyl (δ 7.2–7.4 ppm, aromatic protons), ethyl (δ 1.2–1.4 ppm, CH3), and morpholine (δ 3.4–3.7 ppm, CH2) groups.
- X-ray crystallography : Resolve crystal structure to confirm bond angles and stereochemistry (e.g., C=O bond length ~1.23 Å, morpholine ring puckering parameters) .
- High-resolution mass spectrometry (HRMS) : Validate molecular ion [M+H]+ with <2 ppm error.
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store under argon at −20°C in amber vials to prevent oxidation. Pre-dissolve in anhydrous DMSO for biological assays (10 mM stock, aliquot to avoid freeze-thaw cycles). Monitor degradation via TLC (silica, chloroform/methanol 9:1) .
Advanced Research Questions
Q. How can contradictions in reported pharmacological data (e.g., varying IC50 values) be systematically addressed?
- Methodological Answer :
- Assay standardization : Use consistent cell lines (e.g., HEK293 vs. CHO) and control for ATP concentration in kinase assays.
- Polymorphism analysis : Characterize crystalline vs. amorphous forms via DSC and PXRD; different polymorphs may exhibit altered bioavailability .
- Metabolite screening : Use LC-MS/MS to identify active metabolites that may contribute to off-target effects .
Q. What computational strategies are effective for predicting binding interactions with target enzymes?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with the morpholine ring as a flexible hinge; validate poses against co-crystal structures (if available).
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of the carboxamide-enzyme hydrogen bonds (e.g., with cytochrome P450 isoforms) .
Q. How can crystallization conditions be optimized to control polymorph formation?
- Methodological Answer : Screen solvents (e.g., acetone, THF, ethanol) using a Crystal16® platform. Adjust cooling rates (0.1–0.5°C/min) and seed with pre-characterized crystals to favor the desired polymorph. Validate via Raman spectroscopy for lattice vibrations .
Q. What analytical strategies quantify this compound in complex biological matrices?
- Methodological Answer : Develop a UPLC-MS/MS method:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
